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Diazepam-d8

Cat. No.: B593381
CAS No.: 83056-50-2
M. Wt: 292.79 g/mol
InChI Key: AAOVKJBEBIDNHE-JGUCLWPXSA-N
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Description

Significance of Stable Isotope Labeling in Contemporary Chemical Research

Stable isotope labeling is a technique that involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15. symeres.comcreative-proteomics.com This subtle change in mass allows researchers to track the fate of molecules in complex biological and chemical systems without altering their fundamental chemical properties. creative-proteomics.commusechem.com The applications of stable isotope labeling are vast, spanning from mechanistic and kinetic studies to the detailed analysis of metabolic pathways. symeres.comnih.gov By using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can distinguish and quantify the labeled compounds, providing invaluable insights into reaction mechanisms, metabolic fluxes, and the structure of metabolic networks. nih.govdiagnosticsworldnews.com

Overview of Analytical Utility of Deuterated Internal Standards

In quantitative analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds serve as ideal internal standards. nih.govclearsynth.com An internal standard is a compound with a known concentration that is added to a sample to correct for variations during analysis. scioninstruments.com Because deuterated standards are chemically almost identical to the analyte of interest, they behave similarly during sample preparation, chromatography, and ionization. nih.govcerilliant.com However, their difference in mass allows them to be distinguished by the mass spectrometer. nih.gov This enables accurate quantification of the target analyte by normalizing for potential sample loss or matrix effects, thereby improving the precision and reliability of the analytical method. clearsynth.comscioninstruments.com

Historical Context of Deuterated Benzodiazepine (B76468) Analogs in Research

The use of deuterated compounds in research dates back to the mid-20th century. nih.govassumption.edu While the initial focus was on using them as tracers and in mechanistic studies, their potential to create improved pharmaceuticals gained traction over time. assumption.eduacs.org In the context of benzodiazepines, a class of psychoactive drugs, deuteration has been explored to enhance their therapeutic properties. probes-drugs.orgjuniperpublishers.com For instance, research has shown that deuterating certain benzodiazepine analogs can lead to a more favorable pharmacokinetic profile. juniperpublishers.com Diazepam-d8, a deuterated version of diazepam, is primarily utilized as an internal standard in forensic and research applications for the precise quantification of diazepam in biological samples. caymanchem.comcaymanchem.comlabscoop.com

Chemical and Physical Properties of this compound

This compound is a deuterated analog of diazepam, where eight hydrogen atoms have been replaced by deuterium. Specifically, the methyl group attached to the nitrogen at position 1 is a trideuteriomethyl group, and the phenyl group at position 5 is a pentadeuteriophenyl group. caymanchem.com

PropertyValue
IUPAC Name 7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one nih.gov
Molecular Formula C₁₆H₅D₈ClN₂O caymanchem.com
Molecular Weight 292.8 g/mol caymanchem.comcaymanchem.com
CAS Number 83056-50-2 caymanchem.com
Purity ≥98% caymanchem.com
Appearance Solid caymanchem.com

This table is interactive. Click on the headers to sort the data.

Research Findings on this compound

The primary application of this compound is as an analytical reference material and internal standard for the quantification of diazepam using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.comlabscoop.com Its use is crucial in forensic toxicology and clinical chemistry to ensure accurate and precise measurements of diazepam levels in various biological matrices. caymanchem.comcore.ac.uk The structural similarity and mass difference make it an ideal tool to compensate for analytical variability. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83056-50-2

Molecular Formula

C16H13ClN2O

Molecular Weight

292.79 g/mol

IUPAC Name

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3,2D,3D,4D,5D,6D

InChI Key

AAOVKJBEBIDNHE-JGUCLWPXSA-N

SMILES

[2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1C2=NCC(N(C([2H])([2H])[2H])C3=CC=C(Cl)C=C32)=O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C([2H])([2H])[2H])[2H])[2H]

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

Synonyms

7-chloro-1,3-dihydro-1-(methyl-d3)-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Diazepam D8

Advanced Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of Diazepam-d8, formally known as 7-chloro-1,3-dihydro-1-(methyl-d3)-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one, involves strategic placement of deuterium atoms at specific molecular sites. caymanchem.com This is achieved through carefully designed synthetic routes that employ deuterated precursors and regioselective reactions.

Regioselective Deuteration Strategies

Regioselective deuteration ensures that deuterium atoms are introduced at the desired positions within the molecule. In the case of this compound, this involves deuteration of both the N-methyl group and the phenyl ring. While some methods may achieve deuteration in a single step, multi-step sequences are more common for producing highly pure this compound. google.comgoogle.com For instance, a method has been described where commercially available non-deuterated diazepam is placed in a non-deuterated solvent atmosphere, and a small amount of a deuterated reagent is used as a deuterium source to obtain deuterated diazepam in a short period. google.com Another approach involves the keto-enol tautomerism of diazepam 4-oxide and nordiazepam 4-oxide in deuterated alkaline methanol (B129727) to achieve efficient deuterium exchange at the 3-position.

Multi-step Synthetic Sequences for this compound Production

A common and effective method for producing this compound involves a multi-step synthesis that starts with non-deuterated precursors and introduces deuterium at specific stages. google.com A patented method outlines a comprehensive pathway for preparing this compound with high chemical purity and stability. google.com This process begins with 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one as the starting material. The synthesis proceeds through several key transformations:

Grignard Reaction: Reaction with a deuterated bromophenyl Grignard reagent (phenyl-d5-magnesium bromide) introduces the deuterated phenyl group. google.com

Hydrolysis: The subsequent hydrolysis of the intermediate yields 2-amino-5-chlorobenzophenone-2',3',4',5',6'-d5. google.com

Acylation: The amino group is then acylated, for example, using bromoacetyl bromide. google.com

Cyclization: The resulting compound is cyclized to form the benzodiazepine (B76468) ring structure, yielding 7-chloro-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one. google.com

Methylation: The final step involves methylation of the nitrogen at the 1-position using a deuterated methylating agent, such as deuterated iodomethane (B122720) (CD3I), in the presence of a base like sodium hydride (NaH). google.com

This multi-step approach allows for precise control over the incorporation of deuterium atoms, leading to a final product with a high degree of isotopic enrichment. google.com

Deuterated Precursor Utilization in Synthesis

The use of deuterated precursors is fundamental to the synthesis of this compound. The selection of these precursors is critical for achieving the desired deuteration pattern. Key deuterated precursors include:

Phenyl-d5-magnesium bromide: This Grignard reagent is essential for introducing the pentadeuterated phenyl ring at the 5-position of the benzodiazepine core. google.com

Deuterated iodomethane (CD3I): This reagent is used to introduce the trideuterated methyl group at the N-1 position of the benzodiazepine ring. google.com

The availability and purity of these deuterated starting materials are paramount to the successful synthesis of high-quality this compound.

Isotopic Purity and Enrichment Assessment

Ensuring the isotopic purity and enrichment of this compound is critical for its function as an internal standard. bvsalud.org Isotopic impurities can affect the accuracy of quantitative analyses. bvsalud.orgfigshare.com Therefore, rigorous analytical techniques are employed to verify the deuterium content and homogeneity of the final product.

Spectroscopic Techniques for Deuterium Content Verification

Spectroscopic methods are powerful tools for confirming the successful incorporation of deuterium and assessing the isotopic purity of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary technique for determining the isotopic enrichment of deuterated compounds. nih.govrsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified. nih.gov For this compound, the expected molecular weight is approximately 292.8 g/mol . caymanchem.comnih.gov The mass spectrum will show a characteristic isotopic cluster, and the relative intensities of the peaks corresponding to d0 to d8 species can be used to calculate the percentage of isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR (proton NMR), is invaluable for confirming the positions of deuterium atoms. google.comrsc.org In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. google.com For example, the signal for the N-methyl protons and the signals for the phenyl protons at the 5-position would be absent. google.comgoogle.com Saturation transfer difference (STD) NMR can also be used to study the binding of diazepam to proteins. researchgate.net

Spectroscopic Data for this compound
Technique Observation
¹H NMR (300MHz, DMSO-d6)δ 4.15 (s, 2H), 7.19 (d, J=2.5Hz, 1H), 7.28 (d, J=8.7Hz, 1H), 7.63 (dd, J=2.5, 8.7Hz, 1H), 10.67 (s, 1H). google.com
ESI-MSm/z (%) calculated for [C16H11D2ClN2O+H]+ 286.75, found 286.8. google.com

Chromatographic Methodologies for Isotopic Homogeneity Evaluation

Chromatographic techniques, often coupled with mass spectrometry, are used to assess the isotopic homogeneity and chemical purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like diazepam. caymanchem.comlabscoop.com It separates the components of a mixture before they are introduced into the mass spectrometer for detection and quantification. This is crucial for ensuring that the measured isotopic enrichment is not skewed by the presence of chemical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique used for the analysis of this compound. caymanchem.comlabscoop.comfigshare.com It is particularly useful for compounds that are not readily volatilized. Similar to GC-MS, it separates the sample components prior to mass analysis, ensuring accurate determination of isotopic purity. rsc.org Ultra-performance liquid chromatography (UPLC) coupled with HR-MS provides a rapid and sensitive method for this purpose. nih.gov

The combination of these spectroscopic and chromatographic methods provides a comprehensive characterization of this compound, ensuring its suitability as a high-quality internal standard for analytical and forensic applications. caymanchem.comlabscoop.com

Characterization of Structural Isotopic Distribution

The definitive characterization of this compound requires rigorous analytical confirmation to ensure both the correct number of deuterium atoms have been incorporated and that they are located at the intended positions within the molecular structure. This is achieved primarily through the complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the specific atomic positions of deuterium isotopes in this compound. The IUPAC name for this compound is 7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one, which indicates that the five deuterium atoms are on the phenyl ring and three are on the N-methyl group. nih.govcaymanchem.comcaymanchem.com

Proton (¹H) NMR and Deuterium (²H) NMR are used in conjunction to confirm this specific isotopic distribution. In the ¹H NMR spectrum of a fully deuterated this compound sample, the signals corresponding to the protons of the phenyl ring and the N-methyl group of an unlabeled diazepam molecule would be absent. The disappearance of these specific proton signals provides strong evidence of successful deuterium substitution at these sites.

Conversely, a ²H NMR experiment would show signals at chemical shifts corresponding to the deuterated phenyl and methyl positions, directly confirming the locations of the deuterium atoms. Synthetic routes often start with deuterated precursors, such as a deuterated bromophenyl Grignard reagent and deuterated iodomethane (methyl-d3 iodide), to build the final molecule, ensuring the deuterium atoms are placed at these specific, stable positions. google.com

Table 1: Comparative ¹H NMR Data for Diazepam and this compound This table illustrates the expected differences in the ¹H NMR spectra between standard diazepam and this compound, highlighting the signals that would be absent in the deuterated analogue.

Proton Environment Approximate Chemical Shift (δ) in Diazepam (ppm) Expected Signal in this compound
N-CH₃ (Methyl protons)~3.4Absent
C₆H₅ (Phenyl protons)~7.3 - 7.6Absent
Benzodiazepine Ring ProtonsPresentPresent

Mass Spectrometry for Isotopic Pattern Confirmation

In mass spectral analysis, the molecular ion peak ([M]⁺) for this compound will appear at a mass-to-charge ratio (m/z) that is eight mass units higher than that of unlabeled diazepam (approx. 284.7 g/mol ). The exact mass of this compound is 292.1218547 Da. nih.gov

Analysis of the fragmentation pattern in GC-MS or LC-MS provides further structural confirmation. The fragmentation of this compound will yield ions that are heavier by the mass of the incorporated deuterium atoms compared to the fragments of unlabeled diazepam. nih.gov For example, the prominent fragment from the loss of the methyl group and CO in standard diazepam occurs at m/z 256; in this compound, the corresponding fragment would be significantly shifted due to the deuterated phenyl group. wvu.edu This technique is crucial for confirming the identity and isotopic purity of the compound, which is essential for its use as an internal standard in quantitative analyses. caymanchem.com

Table 2: Key Mass Spectrometry Data for this compound This table summarizes the fundamental mass spectrometric properties used to identify and confirm this compound.

Property Value Reference
Molecular FormulaC₁₆H₅D₈ClN₂O caymanchem.com
Molecular Weight~292.8 g/mol caymanchem.comcaymanchem.com
Monoisotopic Mass292.1218547 Da nih.gov
[M]⁺ Peakm/z 292 wvu.edu
[M+2]⁺ Peakm/z 294 wvu.edu

Analytical Applications of Diazepam D8 in Advanced Chemical Analysis

Role as an Internal Standard in Quantitative Bioanalysis

Diazepam-d8 is widely intended for use as an internal standard for the quantification of diazepam. caymanchem.comlabscoop.comcaymanchem.com Its application is crucial in research and forensic settings for achieving accurate and reliable measurements. caymanchem.comlabscoop.comcaymanchem.com

Stable Isotope Internal Standard (SIL-IS) Principle in Mass Spectrometry

In mass spectrometry-based analysis, the ideal internal standard is a stable isotope-labeled version of the analyte. lgcstandards.comscispace.com this compound, being a deuterated form of diazepam, is chemically almost identical to the non-labeled analyte. lgcstandards.com This similarity in physicochemical properties ensures that both compounds behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.comresearchgate.net

The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) like this compound lies in its ability to be distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer. wvu.edu A known quantity of this compound is added to a sample at an early stage of the analytical process. otsuka.co.jp The ratio of the signal response of the analyte (diazepam) to the signal response of the internal standard (this compound) is then used for quantification. This ratio remains constant even if there are variations in sample volume, injection volume, or ionization efficiency, thereby correcting for potential errors and leading to more accurate and precise results. wvu.edu

Advantages of Deuterated Analogs in Mitigating Matrix Effects

Biological samples such as blood, urine, and tissue are complex matrices containing numerous endogenous compounds. researchgate.net These compounds can co-elute with the analyte of interest during chromatographic separation and interfere with its ionization in the mass spectrometer's source, a phenomenon known as the matrix effect. researchgate.netresearchgate.net This can lead to either ion suppression or enhancement, causing inaccurate quantification. researchgate.net

A significant advantage of using deuterated analogs like this compound is their ability to effectively compensate for these matrix effects. researchgate.netkingston.ac.uk Because this compound has nearly identical chemical and physical properties to diazepam, it experiences the same degree of ion suppression or enhancement. lgcstandards.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more reliable and accurate quantitative results. kingston.ac.uk For optimal correction, it is crucial that the deuterated internal standard co-elutes exactly with the analyte. lgcstandards.com

Compensation for Analyte Losses During Sample Preparation

The process of preparing a biological sample for analysis often involves multiple steps, including extraction, evaporation, and reconstitution. mdpi.com During these stages, it is almost inevitable that some of the analyte will be lost. researchgate.net This variability in analyte recovery can be a significant source of error in quantitative analysis.

By adding a known amount of this compound to the sample at the beginning of the preparation process, any losses that occur will affect both the analyte and the internal standard to the same extent due to their similar chemical properties. scispace.com Therefore, the ratio of the analyte to the internal standard remains constant throughout the sample preparation procedure. This allows for the accurate determination of the original analyte concentration, as the internal standard effectively compensates for any procedural losses. researchgate.net

Chromatographic and Spectrometric Methodologies

This compound is a valuable tool in various analytical techniques, most notably in combination with mass spectrometry. caymanchem.comlabscoop.comcaymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In forensic and clinical toxicology, GC-MS methods have been developed for the determination of benzodiazepines, including diazepam, in biological samples like blood and urine. nih.govnih.gov

In these applications, this compound is used as an internal standard to ensure the accuracy and reliability of the quantification. wvu.edu After extraction from the biological matrix, the analytes are often derivatized to increase their volatility and improve their chromatographic behavior. nih.gov The use of this compound helps to correct for any inconsistencies in the derivatization process and for variations in the GC-MS instrument's performance. wvu.edu Selected ion monitoring (SIM) is often employed in GC-MS to enhance sensitivity by focusing the mass spectrometer on specific ions characteristic of diazepam and this compound. wvu.edu

Table 1: Example of Ions Monitored in GC-MS Analysis of Diazepam

CompoundCharacteristic m/z Ions
Diazepam284 (Molecular Ion), 256, 283
Diazepam-d5290 (Base Peak), 292

Note: The table shows example ions for Diazepam and a deuterated analog. The specific ions for this compound would differ based on its exact mass. wvu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the bioanalysis of drugs and their metabolites due to its high selectivity, sensitivity, and speed. researchgate.netresearchgate.net Numerous LC-MS/MS methods have been developed for the quantification of diazepam and other benzodiazepines in various biological matrices, including plasma, serum, urine, and cerebrospinal fluid. researchgate.netscirp.orgnih.gov

In these methods, this compound is the preferred internal standard. kingston.ac.ukscirp.org The use of ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry can achieve very short analysis times, often under 5 minutes. scispace.com The high resolving power of modern LC columns can sometimes lead to slight chromatographic separation between the analyte and its deuterated internal standard, which needs to be considered during method development. researchgate.net

LC-MS/MS methods typically operate in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both diazepam and this compound are monitored. This provides a high degree of selectivity and sensitivity.

Table 2: Example of LC-MS/MS Parameters for Benzodiazepine (B76468) Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Diazepam285.1154.1
Nordiazepam271.1140.0
Oxazepam287.1241.1
Temazepam301.1255.1
Diazepam-d5 (IS)290.1154.1

Note: This table provides an example of typical precursor and product ions for several benzodiazepines and a deuterated internal standard (Diazepam-d5). The exact m/z values for this compound would be different. Data adapted from various sources. scirp.org

The application of this compound in LC-MS/MS analysis allows for the development of robust and reliable methods for quantifying diazepam in complex biological samples, which is essential for both clinical and forensic investigations. nih.govnih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a powerful technique for the sensitive and selective quantification of diazepam, with this compound playing a pivotal role as an internal standard. scispace.comresearchgate.netnih.gov This method offers significant advantages in terms of speed and resolution, allowing for the rapid analysis of complex samples. In a typical UPLC-MS/MS workflow, diazepam and this compound are separated on a C18 column and detected using multiple reaction monitoring (MRM) in positive ion mode. researchgate.netnih.gov For instance, one study reported the transition of m/z 285.2→193.1 for diazepam. nih.gov The use of a deuterated internal standard like this compound is essential to compensate for matrix effects and variations in instrument response, ensuring high accuracy and precision. scispace.comoup.com

Research has demonstrated the successful application of UPLC-MS/MS with this compound for the simultaneous determination of multiple drugs in various matrices. For example, a method was developed to quantify 23 benzodiazepines and related compounds in whole blood, showcasing the versatility of this approach. scispace.com Another study detailed a method for the simultaneous measurement of imatinib, voriconazole, and their metabolites in rat plasma, using diazepam as an internal standard, which highlights the adaptability of the technique. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Alternative Detection (e.g., UV)

While UPLC-MS/MS is highly sensitive, HPLC with UV detection remains a widely used and robust method for the determination of diazepam. sielc.comrjptonline.orgchromatographyonline.com In these methods, this compound can also be employed as an internal standard, although its use is more critical in mass spectrometry-based detection. HPLC methods often utilize a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). rjptonline.orgchromatographyonline.comdergipark.org.tr Detection is typically performed at a wavelength where diazepam exhibits strong absorbance, such as 230 nm or 240 nm. sielc.comchromatographyonline.comnih.gov

Several studies have detailed the development and validation of HPLC-UV methods for diazepam quantification. One method achieved a linearity range of 10.0-1000.0 ng/ml in serum and whole blood. nih.gov Another study reported a method with a linearity range of 100 to 1200 ng/mL in human plasma, with a detection limit of 20.42 ng/mL. dergipark.org.tr These methods demonstrate good accuracy and precision, making them suitable for routine therapeutic drug monitoring and toxicological screening. chromatographyonline.comdergipark.org.tr

Integration of this compound into Multi-Analyte Assays

The use of this compound is particularly advantageous in multi-analyte assays designed to screen for and quantify a wide range of drugs of abuse or therapeutic agents simultaneously. scispace.comunil.chmdpi.com In these comprehensive panels, a single internal standard or a cocktail of internal standards, including this compound (or its non-deuterated counterpart, diazepam, used as an internal standard for other analytes), is used to ensure the accuracy of quantification for all targeted compounds. oup.comunil.chuantwerpen.be

For example, a UPLC-MS/MS method was developed for the simultaneous screening and quantification of 23 benzodiazepines and their metabolites in whole blood. scispace.com Similarly, another method was validated for the quantification of major psychoactive substances associated with impaired driving, including cannabinoids, cocaine, amphetamines, and benzodiazepines, where deuterated internal standards were crucial for accurate results. unil.ch The integration of this compound in such assays streamlines the analytical workflow, reduces analysis time, and provides a comprehensive toxicological profile from a single sample.

Method Development and Validation Research

The development and validation of analytical methods utilizing this compound are critical to ensure their reliability, accuracy, and adherence to regulatory guidelines. labscoop.comcaymanchem.comkingston.ac.uk Key validation parameters include selectivity, linearity, accuracy, and precision. labscoop.comscispace.comkingston.ac.ukcsic.es

Selectivity and Specificity Evaluation

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. kingston.ac.ukbrieflands.com In methods employing this compound, specificity is evaluated by analyzing blank matrix samples (e.g., blood, urine) to ensure no endogenous interferences co-elute with diazepam or its internal standard. chromatographyonline.comkingston.ac.uk Furthermore, the potential for cross-interference from other structurally similar drugs is assessed. For example, in an HPLC-UV method, the retention times of diazepam and the internal standard were shown to be free from interference from endogenous plasma components. chromatographyonline.com In mass spectrometry, the specificity is enhanced by monitoring specific precursor-to-product ion transitions for both diazepam and this compound. kingston.ac.uk

Linearity and Calibration Curve Establishment

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a defined range. scispace.comrjptonline.orgkingston.ac.ukcsic.esijpras.com Calibration curves are established by analyzing a series of standards of known concentrations. For methods using this compound, the ratio of the peak area of diazepam to the peak area of this compound is plotted against the concentration of diazepam. A linear regression analysis is then performed, and the correlation coefficient (r) or coefficient of determination (r²) is calculated to assess the linearity. A value of r or r² close to 1.0 indicates a strong linear relationship. rjptonline.orgijpras.comcore.ac.uk For instance, a UPLC-MS/MS method for benzodiazepines reported a linear range of 0.0015 to 1.0 mg/kg with excellent linearity. scispace.com An HPLC-UV method for diazepam showed linearity between 50–500 ng/mL with an r² ≥ 0.990. chromatographyonline.com

Table 1: Linearity Data for Diazepam Analytical Methods

Analytical Technique Matrix Linearity Range Correlation Coefficient (r/r²) Reference
HPLC-UV Plasma 50–500 ng/mL r² ≥ 0.990 chromatographyonline.com
HPLC-UV Serum & Whole Blood 10.0-1000.0 ng/ml Not Specified nih.gov
UPLC-MS/MS Whole Blood 0.0015–1.0 mg/kg Not Specified scispace.com
HPLC-UV Plasma 100–1200 ng/mL r²= 0.9805 dergipark.org.tr

This table is interactive. Click on the headers to sort the data.

Accuracy and Precision Determinations (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. labscoop.comkingston.ac.ukcsic.esresearchgate.net Both are typically assessed at multiple concentration levels (e.g., low, medium, and high) within the linear range. Intra-day (within-day) precision and accuracy are determined by analyzing replicate samples on the same day, while inter-day (between-day) precision and accuracy are assessed by analyzing samples on different days. labscoop.comkingston.ac.ukcsic.esresearchgate.net The results are usually expressed as the relative error (RE%) for accuracy and the relative standard deviation (RSD%) for precision. Generally, acceptance criteria for accuracy are within ±15% (±20% for the lower limit of quantification, LLOQ), and for precision, the RSD should be ≤15% (≤20% for the LLOQ). nih.gov

Table 2: Accuracy and Precision Data for Diazepam Analytical Methods

Analytical Technique Matrix Concentration Levels Intra-day Precision (RSD%) Inter-day Precision (RSD%) Accuracy (RE%) Reference
HPLC-UV Plasma & Urine 50, 250, 1000 µg/L ≤ 8.0% ≤ 10.3% Not Specified nih.gov
UPLC-MS/MS Whole Blood Not Specified 6.0 to 18.7% (Long-term) Not Specified Not Specified scispace.com
HPLC-UV Plasma Not Specified ≤1.82% Not Specified -5.78 to 5.93% dergipark.org.tr

This table is interactive. Click on the headers to sort the data.

Extraction Recovery Assessment

The assessment of extraction recovery is a fundamental step in method validation, ensuring that the sample preparation process efficiently isolates the target analyte from the sample matrix. This compound is indispensable for this purpose. It is added to a sample in a known quantity before any extraction steps are performed. Because this compound has nearly identical chemical properties to diazepam, it experiences similar losses during extraction, evaporation, and reconstitution steps.

By measuring the amount of this compound that is recovered at the end of the process using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts can calculate a recovery percentage. This percentage is then used to correct the measured concentration of the native diazepam, providing a more accurate quantification of the amount originally present in the sample. Studies have reported high recovery rates for benzodiazepines when using deuterated internal standards, indicating the efficiency of the extraction methods. For example, methods involving solid-phase extraction have demonstrated recoveries for diazepam ranging from 80% to over 100%. nih.govnih.govmdpi.comscispace.com A molecularly imprinted solid-phase extraction (MISPE) method reported a recovery of 93% for a diazepam standard spiked into hair samples. nih.gov

Table 1: Reported Extraction Recoveries for Diazepam Using a Deuterated Internal Standard

Extraction Method Matrix Reported Recovery (%) Citation
Solid-Phase Extraction (SPE) Reinforced Clostridial Medium 95 - 119 nih.gov
Molecularly Imprinted SPE Hair 93 nih.gov
Molecularly Imprinted SPE Urine 89.0 - 93.9 nih.gov
ZIF-8@Dt-COOH SPE Urine 80.0 - 98.7 nih.govmdpi.com
Liquid-Liquid Extraction (LLE) Whole Blood 73 - 108 scispace.com
Liquid-Liquid Extraction (LLE-LTP) Urine 72.3 - 117 scirp.org

Robustness and Ruggedness Studies

Robustness and ruggedness are measures of a method's reliability under varied conditions.

Robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, or different instruments.

This compound is crucial in these studies. As an internal standard, its signal is measured relative to the analyte (diazepam). If this ratio remains constant despite intentional small changes to the method—such as slight alterations in the mobile phase composition, pH, or column temperature—it demonstrates the method's robustness. nih.govmjcce.org.mk For ruggedness testing, the consistency of results across different analysts or on different days is evaluated. kingston.ac.uk The stable performance of the internal standard is key to proving that the method is reproducible and transferable. For instance, one study validated a method's robustness by evaluating the impact of changes in buffer composition and column temperature, while another confirmed reproducibility across three separate extractions by three different analysts on different days. nih.govkingston.ac.uk

Table 2: Example Parameters Varied in a Robustness Study for a Diazepam Assay

Parameter Varied Variation Purpose Citation
Column Temperature ± 5°C To assess the impact of temperature fluctuations on chromatographic separation. nih.gov
Mobile Phase Composition ± 2% in organic solvent ratio To check the method's tolerance to minor errors in mobile phase preparation. mjcce.org.mk
pH of Buffer ± 0.2 units To evaluate the effect of small pH shifts on analyte retention and peak shape. mjcce.org.mk
Analyst Analyst A vs. Analyst B To ensure the method provides consistent results regardless of the operator (Ruggedness). kingston.ac.uk

Limit of Detection (LOD) and Limit of Quantification (LOQ) Derivation

The Limit of Detection (LOD) is the lowest quantity of a substance that can be distinguished from its absence, while the Limit of Quantification (LOQ) is the lowest amount that can be measured with acceptable precision and accuracy. The use of this compound as an internal standard is beneficial in accurately determining these limits for diazepam.

The consistent response of this compound helps to stabilize the analytical baseline and normalize the signal of the target analyte. This is particularly important at low concentrations where the analyte signal is weak and more susceptible to instrumental noise and matrix interference. By providing a reliable reference point, the internal standard improves the signal-to-noise ratio, allowing for a more confident and statistically sound derivation of the LOD and LOQ. kingston.ac.uk Validated methods have achieved low limits of detection for diazepam, often in the sub-nanogram per milliliter range, demonstrating high sensitivity. nih.govnih.govmdpi.com

Table 3: Examples of LOD and LOQ for Diazepam in Various Analytical Methods

Analytical Method Matrix LOD LOQ/LLOQ Citation
LC-MS/MS Reinforced Clostridial Medium 0.100 - 1 ng/mL 0.100 - 1 ng/mL nih.gov
MISPE-LC-MS-MS Hair 0.09 ng/mg 0.14 ng/mg nih.gov
MISPE-HPLC-DAD Urine 13.5 - 21.1 ng/mL - nih.gov
ZIF-8@Dt-COOH SPE-HPLC Urine 0.3 - 0.4 ng/mL 1.0 - 1.3 ng/mL nih.govmdpi.com
LLE-LTP LC-HRMS Urine < 5 µg/L - scirp.org
UPLC-MS/MS Whole Blood - 0.002 - 0.005 mg/kg scispace.com

Sample Preparation Strategies Utilizing this compound

Sample preparation is a critical phase in chemical analysis that involves extracting and purifying analytes from complex matrices. This compound is incorporated into various extraction strategies to ensure accurate quantification. kingston.ac.uk

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. chromatographyonline.com In a typical SPE protocol for benzodiazepines, this compound is added to the biological sample (e.g., urine, blood) at the outset. nih.gov The sample is then loaded onto an SPE cartridge containing a solid sorbent that retains the analytes. After washing away interferences, the analytes, along with the internal standard, are eluted with a solvent.

Advanced SPE sorbents have been developed to improve selectivity. For example, molecularly imprinted polymers (MIPs) created specifically to bind diazepam and related structures have been used in MISPE protocols, showing high recovery and clean extracts. nih.govnih.gov Another novel approach utilizes a diatomite-supported zeolitic imidazolate framework-8 sorbent (ZIF-8@Dt-COOH), which has demonstrated excellent extraction efficiency for benzodiazepines from urine samples. nih.govmdpi.com

Table 4: Overview of Solid-Phase Extraction (SPE) Protocols

SPE Sorbent Type Matrix Key Protocol Steps Citation
Molecularly Imprinted Polymer (MIP) Hair, Urine Sample loading, washing with an apolar solvent, elution. nih.govnih.gov
ZIF-8@Dt-COOH Urine Sample loading (pH 3.8-7.6), washing with NaH₂PO₄, elution with methanol. nih.govmdpi.com
Standard Polymeric Reinforced Clostridial Medium Sample loading, washing, elution with appropriate solvent. nih.gov

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent. kingston.ac.ukchromatographyonline.com In the analysis of benzodiazepines, this compound is added to the biological matrix (e.g., plasma, whole blood). scispace.com The pH of the sample is often adjusted to optimize the extraction of the target analytes into the organic phase.

For example, a method for analyzing benzodiazepines in whole blood involves adding a borate (B1201080) buffer to adjust the pH to 9 before extracting with ethyl acetate. scispace.com Another innovative approach, liquid-liquid extraction with low-temperature partitioning (LLE-LTP), involves freezing the aqueous layer to easily separate the organic extractant, offering a simple and high-throughput alternative. scirp.org The consistent partitioning of this compound alongside diazepam allows for the correction of any analyte loss during the separation and subsequent evaporation steps.

Table 5: Overview of Liquid-Liquid Extraction (LLE) Methodologies

LLE Technique Matrix Extraction Solvent Key Protocol Steps Citation
Standard LLE Whole Blood Ethyl acetate Addition of borate buffer (pH 9), extraction, centrifugation, evaporation. scispace.com
LLE with Low-Temperature Partitioning (LLE-LTP) Urine Acetonitrile Sample mixing with solvent, freezing of aqueous phase, decanting of organic phase. scirp.org
Standard LLE Plasma Chloroform Extraction at pH 11.0, evaporation, reconstitution. nih.gov

Protein Precipitation (PP) Techniques

Protein Precipitation (PP) is a straightforward and rapid sample preparation method used primarily for biological fluids like plasma, serum, and whole blood. unil.chnih.gov The goal is to remove large protein molecules that can interfere with analysis and damage analytical columns. The procedure involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile or methanol, to the sample. nih.govdovepress.comthermofisher.com

In a typical PP workflow, this compound is included in the internal standard solution that is added to the plasma or blood sample along with the precipitating solvent. unil.chdovepress.com The mixture is vortexed to ensure thorough mixing and denaturation of proteins. Centrifugation is then used to pellet the precipitated proteins, and the clear supernatant, containing the analytes and the internal standard, is collected for analysis. This approach is valued for its speed and simplicity, and the use of this compound ensures that any analyte occluded in the protein pellet or lost during supernatant transfer is accounted for. unil.ch

Table 6: Overview of Protein Precipitation (PP) Techniques

Precipitating Agent Matrix Key Protocol Steps Citation
Acetonitrile Plasma Addition of IS and acetonitrile to plasma, vortexing, centrifugation. dovepress.comthermofisher.com
Methanol Whole Blood Addition of IS and methanol to blood, centrifugation, evaporation, reconstitution. unil.ch

Diazepam D8 in Metabolic Pathway Elucidation Research

In Vitro Metabolic Studies Using Biological Systems

In vitro systems are fundamental to understanding the metabolic fate of xenobiotics. Diazepam-d8 is employed in these systems to characterize metabolic pathways and identify the enzymes involved.

Cytochrome P450 Enzyme Pathway Characterization in Hepatocytes (e.g., Cynomolgus Monkey)

Hepatocytes are the primary site of drug metabolism in the body and are rich in cytochrome P450 (CYP450) enzymes. Studies using cultured hepatocytes from various species, including cynomolgus monkeys, are valuable for predicting human drug metabolism due to the similarities in their CYP450 enzyme profiles. nih.govresearchgate.net

In studies with cynomolgus monkey hepatocytes, diazepam is metabolized to its major metabolites: nordiazepam (NOR), temazepam (TEM), and oxazepam (OX). nih.gov The formation of these metabolites is catalyzed by different CYP450 isoforms. The use of diazepam as a substrate helps characterize the activity of these enzymatic pathways. nih.gov Research has shown that while the rates of N-demethylation of diazepam can change significantly during hepatocyte culture, the 3-hydroxylation activities remain relatively stable. nih.gov This indicates that cynomolgus monkey hepatocytes can be a reliable model for studying human drug metabolism, as they produce similar metabolite profiles for diazepam as observed in humans both in vitro and in vivo. nih.gov

Comparative studies have also been conducted using hepatocytes from humans, rats, and dogs, revealing considerable differences in both the rate of metabolism and the profile of metabolites produced. nih.gov For instance, in rat hepatocytes, the primary metabolite is 4'-hydroxy diazepam, which is not a significant metabolite in monkeys or humans. nih.gov Nordiazepam is the principal metabolite in dog, monkey, and human cells. nih.gov

Examination of Metabolite Profiles in Biological Matrices (e.g., Plant Systems)

The study of drug metabolism is not limited to animal models. Research has extended to understanding how pharmaceuticals like diazepam are metabolized in other biological systems, such as plants. This is particularly relevant for assessing the environmental fate and potential bioaccumulation of drugs.

Studies have shown that plants can take up and metabolize benzodiazepines. whiterose.ac.uk Research on species like radish (Raphanus sativus) and silverbeet (Beta vulgaris) has demonstrated the uptake and subsequent transformation of diazepam and other benzodiazepines. whiterose.ac.uk The metabolic pathways in plants can be analogous to those in humans, involving transformations like demethylation and hydroxylation. whiterose.ac.uk The presence of diazepam and its primary metabolite, desmethyldiazepam (nordiazepam), has been detected in various plant products, including maize, lentils, potatoes, and soybeans, suggesting that these compounds can enter the food chain. nih.gov

Investigation of N-Demethylation and Hydroxylation Pathways

The two primary metabolic pathways for diazepam are N-demethylation and 3-hydroxylation. nih.gov N-demethylation, the removal of a methyl group, leads to the formation of nordiazepam (N-desmethyldiazepam). nih.govunesp.br Subsequent hydroxylation of nordiazepam at the C3 position produces oxazepam. unesp.brresearchgate.net Alternatively, diazepam can first undergo 3-hydroxylation to form temazepam, which is then N-demethylated to form oxazepam. unesp.brresearchgate.net

The specific cytochrome P450 enzymes responsible for these reactions have been identified. N-demethylation is primarily mediated by CYP2C19 and CYP3A4, while 3-hydroxylation is catalyzed mainly by CYP3A4. unesp.br Studies have shown that the metabolism of diazepam, particularly its demethylation and the subsequent hydroxylation of its metabolite demethyldiazepam, is linked to the genetic polymorphism of the S-mephenytoin hydroxylation phenotype, which is associated with CYP2C19 activity. nih.gov Individuals who are poor metabolizers of mephenytoin (B154092) exhibit significantly lower clearance of both diazepam and demethyldiazepam. nih.gov

Research on Drug Disposition in Non-Clinical Models

Application in Micro-dosing and Tracer Studies (e.g., Animal Models)

Tracer studies, often involving micro-dosing, utilize isotopically labeled compounds like this compound to follow the drug's journey through the body without eliciting a pharmacological effect. These studies are critical in preclinical research to understand a drug's behavior in a living organism.

In animal models such as rats, studies have been conducted to develop dosing paradigms that mimic human therapeutic concentrations of diazepam. nih.gov These models are crucial for investigating the long-term effects of intermittent rescue therapy on conditions like epilepsy. nih.gov By measuring the concentrations of diazepam and its metabolites in plasma and brain tissue, researchers can understand its distribution and accumulation at the site of action. nih.gov Such preclinical models help bridge the gap between animal data and human clinical outcomes. nih.gov For example, a repeat dosing paradigm in rats was developed to achieve plasma and brain concentrations of diazepam comparable to those seen in humans after administration of a diazepam nasal spray. nih.gov

Methodological Contributions to Pharmacokinetic Modeling in Preclinical Research

Pharmacokinetic (PK) modeling is a mathematical approach used to describe and predict the concentration of a drug in the body over time. Data from preclinical studies using compounds like this compound are vital for developing and refining these models.

Physiologically based pharmacokinetic (PBPK) models are sophisticated tools that integrate physiological, biochemical, and drug-specific information to simulate drug disposition. nih.govmdpi.com Preclinical data from animal studies are used to build and validate these models, which can then be scaled to predict human pharmacokinetics. nih.gov This continuous flow of information from preclinical to clinical research helps in making more accurate predictions about drug behavior in humans. nih.gov PBPK models for diazepam have been developed to predict its pharmacokinetics following various routes of administration, including intravenous, oral, intranasal, and rectal. mdpi.com These models are instrumental in the development of new drug formulations and for optimizing dosing regimens in different patient populations. mdpi.comduke.edu

Deuterium (B1214612) Labeling Effects on Enzymatic Reactions (Kinetic Isotope Effects in Research)

In the field of metabolic research, isotopically labeled compounds are invaluable tools. This compound, a deuterated form of diazepam, is central to studies investigating the kinetic isotope effect (KIE) on enzymatic reactions. The KIE provides profound insights into reaction mechanisms, particularly the rate-limiting steps of metabolic pathways. The substitution of hydrogen with its heavier isotope, deuterium, creates a carbon-deuterium (C-D) bond that is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. researchgate.net This fundamental difference is the basis of the deuterium KIE. When the cleavage of a C-H bond is a rate-determining step in an enzyme-catalyzed reaction, replacing that hydrogen with deuterium will slow the reaction rate. researchgate.net

Diazepam is metabolized in the liver primarily by Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19. nih.govpharmgkb.org These enzymes catalyze oxidative reactions, such as N-demethylation and C3-hydroxylation, which involve the breaking of C-H bonds. nih.gov Consequently, the use of this compound allows researchers to probe the mechanics of its biotransformation. A significant KIE observed during the metabolism of this compound indicates that C-H bond abstraction is a crucial, rate-limiting part of the metabolic process. nih.govpharmgkb.org

Research has shown that the magnitude of the KIE can be complex and is highly dependent on the specific substrate, the enzyme isoform, and the particular metabolic pathway being studied. plos.org For instance, N-dealkylation reactions facilitated by CYP450 often display low deuterium kinetic isotope effects (DKIEs), typically with a value less than 2. researchgate.net This suggests that while C-H bond breaking is involved, it may not be the sole rate-limiting step for this specific transformation of diazepam.

Conversely, other metabolic sites on the molecule may exhibit a more pronounced KIE. A study on the metabolite N-demethyldiazepam found that deuteration at the C3 position resulted in reduced C3-hydroxylation. ubc.ca This slowing of a key metabolic pathway led to a discernible change in pharmacological activity, specifically a shortening of its anticonvulsant effect, providing clear evidence of a significant KIE at this position. ubc.ca

The following conceptual table illustrates the expected KIE on the primary metabolic pathways of diazepam based on general principles observed in CYP450-mediated reactions.

Metabolic PathwayPrimary EnzymeSite of C-H Bond CleavageExpected KIE (D/K) MagnitudeRationale
N-DemethylationCYP3A4, CYP2C19N-CH₃ groupLow (&lt;2)N-dealkylation is generally not fully rate-limited by C-H bond cleavage in many CYP-catalyzed reactions. researchgate.net
C3-HydroxylationCYP3A4C3 position of the diazepine (B8756704) ringPotentially HighAliphatic hydroxylation can be significantly rate-limited by the C-H abstraction step, as demonstrated with deuterated N-demethyldiazepam. ubc.ca

The data below from a study on deuterated astemizole (B1665302) highlights how a KIE can be observed for a specific metabolite's formation without affecting the drug's total intrinsic clearance, a crucial consideration for research on this compound and its metabolizing enzymes.

Table 2: Kinetic Isotope Effects of Deuterated Astemizole Metabolism by CYP3A4
SubstrateParameterValue
Astemizole (H) vs. d₃-Astemizole (D) with r-CYP3A4Isotope Effect on O-desmethyl metabolite formation ((Vmax/Km)H / (Vmax/Km)D)3.8
Isotope Effect on Intrinsic Clearance ((CLint)H / (CLint)D)~1.0 (Negligible)

These findings underscore the intricate nature of enzymatic reactions and the utility of this compound in dissecting them. By comparing the metabolic rates and product distributions of diazepam and this compound, researchers can determine the rate-limiting steps, understand the potential for metabolic switching, and gain a more complete picture of the biotransformation process mediated by key drug-metabolizing enzymes.

Advanced Methodological and Quality Assurance Considerations for Diazepam D8

Reference Material Qualification and Certification

The reliability of analytical measurements is fundamentally dependent on the quality of the reference materials used. For Diazepam-d8, which is often employed in sensitive and regulated testing environments, its qualification and certification as a reference material are of paramount importance.

Adherence to ISO/IEC 17025 and ISO 17034 Standards

To ensure the highest level of quality and reliability, manufacturers of this compound reference materials often adhere to the stringent requirements of ISO/IEC 17025 and ISO 17034. caymanchem.comcaymanchem.comcaymanchem.comgcms.cz ISO/IEC 17025 specifies the general requirements for the competence of testing and calibration laboratories, ensuring that the laboratory's quality management system and technical operations are proficient. lipomed-shop.comchromservis.eucerilliant.com This includes the use of validated analytical methods on qualified instrumentation. caymanchem.comlabscoop.com

ISO 17034 outlines the competence requirements for reference material producers. caymanchem.comlipomed-shop.comchromservis.eu Certification under this standard indicates that the production and characterization of the reference material, such as this compound, are conducted in a technically competent and consistent manner. gcms.cz This involves rigorous testing, including determination of purity and identity, to ensure the material is fit for its intended purpose as a reference standard. caymanchem.comlipomed-shop.com The combination of these standards provides end-users with confidence in the accuracy and reliability of the this compound reference material. cerilliant.com

Traceability of Measurements for Reference Materials

Metrological traceability is a cornerstone of accurate analytical measurements, establishing an unbroken chain of comparisons to a stated reference. For this compound reference materials, traceability is often established by procuring calibrators from an ISO/IEC 17025 and ISO 17034 accredited reference material provider. virginia.gov The certificate of analysis (COA) accompanying the reference material provides a statement of metrological traceability for the certified values, including the certified property values and their associated uncertainties. caymanchem.com

These materials are tested using validated analytical methods on qualified instrumentation to ensure the traceability of measurements. caymanchem.comlabscoop.com This rigorous process ensures that measurements made using the this compound reference material can be related to national or international standards through a documented, unbroken chain of calibrations.

Assessment of Material Stability and Storage Conditions for Research Use

The stability of this compound as a reference material is crucial for its accurate use over time. Environmental factors such as temperature, humidity, and light can influence the quality of a drug substance. jocpr.com Stability studies are therefore essential to determine the appropriate storage conditions and shelf-life.

For this compound, suppliers often provide specific storage recommendations and stability data. For instance, a neat solid form of this compound is typically stored at -20°C and has a stability of at least two years. caymanchem.comcaymanchem.com An exempt preparation of this compound in a methanol (B129727) solution is also stored at -20°C and demonstrates stability for at least three years. caymanchem.com

Research on the stability of diazepam in biological samples has shown that temperature is a primary factor affecting its stability. nih.govresearchgate.net One study on diazepam in blood samples found that at -20°C, the concentration decreased to 85% of the initial level over 12 weeks. nih.govresearchgate.net While this study was on the non-deuterated form, it highlights the importance of controlled, low-temperature storage for maintaining the integrity of diazepam and its deuterated analogs.

PreparationStorage TemperatureStability
Neat Solid-20°C≥ 2 years caymanchem.comcaymanchem.com
Exempt Preparation (in methanol)-20°C≥ 3 years caymanchem.com
In Blood (non-deuterated)-20°C85% of initial concentration after 12 weeks nih.govresearchgate.net

Computational Chemistry Contributions to Deuterated Analogs Research

Computational chemistry offers powerful tools to investigate and predict the properties of molecules, including deuterated compounds like this compound. These in silico methods can provide valuable insights that complement experimental data.

Molecular Docking and Dynamics Simulations of Deuterated Compounds

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. nih.govmdpi.comresearchgate.netresearchgate.net These methods can be applied to understand how deuterated compounds like diazepam derivatives interact with their biological targets, such as the GABA-A receptor. nih.gov

A study investigating [3H]diazepam derivatives utilized molecular docking to screen a dataset of compounds against the GABA-A receptor α1β2γ2 subtypes. nih.gov This was followed by molecular dynamics simulations to refine the best-docked complexes, providing insights into the binding mechanisms. nih.gov While this research focused on tritiated diazepam, the same principles and methodologies can be applied to deuterated analogs like this compound to understand any potential differences in receptor binding or dynamics due to the isotopic substitution. Such simulations can elucidate the stable binding modes and key interactions between the deuterated ligand and the receptor. science.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis in Deuterated Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity using mathematical models. ucl.ac.ukchemmethod.comamazon.com QSAR studies can be used to predict the activity of new compounds and to understand the structural features that are important for their biological effects. ucl.ac.ukchemmethod.com

In the context of benzodiazepines, QSAR models have been developed to predict their binding affinity to the GABA-A receptor. ucl.ac.uknih.gov These models use molecular descriptors that quantify various physicochemical properties of the molecules. amazon.com For a series of deuterated compounds, QSAR could be employed to determine if the isotopic substitution significantly alters the structure-activity relationship. While specific QSAR studies focusing solely on a deuterated series including this compound are not widely published, the methodology is applicable. By comparing the QSAR models of a non-deuterated series with its deuterated counterparts, researchers could quantify the effect of deuterium (B1214612) substitution on biological activity. researchgate.net This could be particularly relevant for understanding any subtle changes in metabolism or receptor interaction that might arise from the kinetic isotope effect.

Semi-Empirical Molecular Orbital (MO) Calculations for Fragmentation Pathways

Semi-empirical molecular orbital (MO) calculations serve as a powerful computational tool to theoretically investigate and predict the fragmentation pathways of molecules in mass spectrometry. By providing insights into molecular geometry, bond order, charge distribution, and heats of formation, these calculations can elucidate the most probable bond cleavages and rearrangements that occur upon ionization. For this compound, while specific semi-empirical studies are not extensively detailed in the literature, the foundational work on its non-deuterated counterpart, diazepam, offers a robust framework for understanding its fragmentation behavior.

Research utilizing the Modified Neglect of Diatomic Overlap (MNDO) semi-empirical method has been conducted on the diazepam molecule to model its behavior upon electron impact ionization. nih.gov These calculations are performed on both the neutral molecule and its corresponding positively charged molecular ion to understand the structural and energetic changes that drive fragmentation. nih.gov

Detailed Research Findings

A key study by Zayed et al. (2005) investigated the fragmentation of diazepam using a combination of mass spectrometry and semi-empirical MO calculations. The calculations provided crucial data on the heats of formation (ΔHf) for the neutral diazepam molecule and its molecular ion (M+•), as well as the ionization energy. nih.gov The calculated ionization energy for diazepam was found to be 9.56 eV, indicating the energy required to form the molecular ion, which then undergoes fragmentation. nih.gov

The MNDO calculations suggested a primary fragmentation pathway initiated by the loss of a carbon monoxide (CO) molecule, followed by the expulsion of a chlorine radical (Cl•). nih.gov This pathway was determined to be energetically favorable and consistent with experimental mass spectra. nih.gov The calculations help to rationalize the observed fragment ions by predicting the stability of the resulting cationic species.

For this compound, the fundamental fragmentation pathways are expected to be analogous to those of unlabeled diazepam. However, the mass-to-charge (m/z) ratios of the molecular ion and all subsequent fragment ions containing deuterium atoms will be shifted by +8 mass units, assuming the deuterium labels are on the phenyl and methyl groups, which are typically not lost in the initial fragmentation steps. The core fragmentation mechanism, dictated by the electronic structure of the benzodiazepine (B76468) ring system, remains consistent.

The table below outlines the theoretical fragmentation of this compound based on the pathways established for diazepam through semi-empirical calculations. The m/z values for this compound fragments are projected based on the addition of eight deuterium atoms to the structure.

Table 1: Calculated Energetic and Predicted Fragmentation Data for Diazepam and Projected Data for this compound

Compound/Fragment Formula Calculated Parameter Value m/z (Diazepam) Projected m/z (this compound) Reference
Diazepam (Neutral) C₁₆H₁₃ClN₂O Heat of Formation (ΔHf) 145.65 kJ/mol - - nih.gov
Diazepam (Molecular Ion) [C₁₆H₁₃ClN₂O]⁺• Heat of Formation (ΔHf) 1068.70 kJ/mol 284 292 nih.gov
Ionization Energy 9.56 eV - - nih.gov
Fragment 1 [C₁₅H₁₃ClN₂]⁺• Loss of CO - 256 264 nih.gov

Note: The heat of formation and ionization energy values are for the non-deuterated diazepam molecule as reported in the literature. nih.gov The projected m/z values for this compound assume that the eight deuterium atoms are retained in the depicted fragments.

The application of semi-empirical MO calculations provides a theoretical foundation for interpreting the mass spectra of complex molecules like this compound. By predicting the energetics of different fragmentation routes, these computational methods allow for a more confident identification of the compound and its structural features based on the observed fragment ions. The consistency between calculated predictions for diazepam and its experimental mass spectra lends strong support to the proposed fragmentation mechanisms, which can be directly extrapolated to its deuterated isotopologue. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Standard Development

Expansion of Deuterated Analogs for Novel Research Targets

The development of deuterated compounds is moving beyond their use as simple internal standards towards becoming integral components of drug discovery and development. nih.gov Researchers are increasingly creating novel deuterated analogs of existing and experimental drugs to improve their metabolic profiles and target selectivity. One primary strategy involves the selective replacement of hydrogen atoms with deuterium (B1214612) at known sites of metabolic activity on a molecule. nih.gov This substitution can significantly slow down the rate of metabolic breakdown due to the kinetic isotope effect, which describes the difference in reaction rates between compounds containing carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bonds. nih.gov

This approach offers several advantages:

Enhanced Metabolic Stability: By retarding metabolism, deuteration can increase a drug's half-life and bioavailability. nih.govbeilstein-journals.org

Improved Pharmacokinetic Profiles: A longer half-life can lead to more stable plasma concentrations and potentially allow for reduced dosing frequency. nih.govnih.gov

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes redirecting them away from the production of harmful byproducts. nih.gov

Research into novel deuterated ligands for the γ-aminobutyric acid type A receptor (GABAAR) illustrates this trend. Based on functionally selective pyrazoloquinolinones, new analogs were synthesized where deuterium was incorporated into methoxy (B1213986) substituents. This modification led to a marked improvement in metabolic stability and bioavailability while preserving the desired selectivity for the GABAAR α6 subtype. nih.gov For instance, the deuterated analog 8j showed a threefold increase in its half-life in human liver microsomes (HLM) compared to its non-deuterated parent compound. nih.gov

Table 1: Metabolic Stability of Deuterated vs. Non-deuterated Pyrazoloquinolinone Analogs nih.gov
CompoundDeuteration StatusHalf-life in HLM (min)Half-life in MLM (min)Improvement Factor (HLM)
Parent Compound (8i series)Non-deuterated1025-
Analog 8jDeuterated30503x
Parent Compound (8n series)Non-deuterated1540-
Analog 8oDeuterated30482x

HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes

This expansion signifies a shift from using deuterium labeling merely for analytical tracing to employing it as a strategic tool in medicinal chemistry to design better therapeutic agents. nih.gov

Development of Greener Synthesis Routes for Isotopically Labeled Compounds

The synthesis of isotopically labeled compounds, including Diazepam-d8, traditionally involves methods that can be costly and utilize hazardous materials. mdpi.com The future of deuterated standard development is increasingly focused on "green chemistry" principles to create more sustainable, efficient, and cost-effective synthesis routes. adesisinc.comroyalsocietypublishing.org

Key areas of innovation in greener synthesis include:

Flow Chemistry: This approach involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. Flow chemistry offers precise control over reaction conditions, leading to higher yields, purer products, and enhanced safety. adesisinc.com It is being explored to simplify complex synthesis pathways for labeled compounds. adesisinc.com

Catalysis: The use of novel catalysts can enable reactions under milder conditions, reduce waste, and allow for the use of safer reagents. For example, methods are being developed that use catalysts for direct hydrogen-deuterium exchange reactions, which can be more atom-economical than de novo synthesis. mdpi.com

Safer Deuterium Sources: Research is underway to identify and utilize safer sources of deuterium. One proposed greener method involves an Al-H₂O system where D₂O is used as the deuterium source, providing a safer alternative to conventional deuterating agents. royalsocietypublishing.org

Automated Synthesis Platforms: The integration of automation can enhance the efficiency and reproducibility of synthesizing labeled compounds, making the process more cost-effective and accessible. adesisinc.com

These advancements aim to make the production of deuterated standards like this compound not only more environmentally friendly but also more economically viable, supporting their broader application in research and analysis. adesisinc.com

Advancements in Analytical Techniques for Trace-Level Quantification Using Deuterated Standards

Deuterated standards such as this compound are indispensable for achieving high accuracy and precision in quantitative analysis, particularly with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com Future advancements in analytical instrumentation are set to further leverage the unique properties of these standards for even more sensitive and reliable measurements.

Emerging trends in this area include:

High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, significantly enhances mass accuracy and resolution. ijirset.com This allows for better differentiation of the analyte from matrix interferences, which is critical for trace-level quantification. When paired with a deuterated internal standard, HRMS provides an exceptionally high degree of confidence in analytical results.

Improved Ionization Sources: Innovations in ion source technology aim to mitigate matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix. chromatographyonline.com Deuterated standards are crucial for correcting these effects, and more advanced sources will improve the consistency of this correction. resolvemass.ca

Advanced Separation Techniques: The coupling of more sophisticated separation methods, like ultra-high-performance liquid chromatography (UHPLC) and multidimensional chromatography, with mass spectrometry allows for better resolution of complex mixtures before detection. ijirset.com this compound and other deuterated standards are essential to control for variations during these complex analytical runs.

Pyrolysis-GC/MS: For complex solid matrices, such as environmental samples, quantitative pyrolysis-GC/MS is an emerging technique. A novel application involves using deuterated internal standards with a similar polymeric structure to the analyte to correct for variability in sample recovery and instrumental drift, ensuring reliable quantification. mdpi.com

These technological strides will enable researchers to detect and quantify substances at ever-lower concentrations with greater accuracy, a critical need in fields like toxicology, environmental monitoring, and pharmacokinetic studies. adesisinc.comresolvemass.ca

Interdisciplinary Research Collaborations Utilizing this compound and Related Deuterated Probes

The unique properties of this compound and other deuterated compounds are fostering collaborations across diverse scientific disciplines. As a stable, isotopically labeled internal standard, this compound is a vital tool in research that requires precise measurement of diazepam.

Examples of interdisciplinary applications include:

Clinical Pharmacology and Geriatrics: Studies on medication appropriateness in elderly populations often investigate the use of benzodiazepines. nih.govugent.be Precise quantification of drug levels using deuterated standards is essential to understand the pharmacokinetics in this vulnerable group and to support deprescribing initiatives through collaborative efforts between pharmacists and physicians. nih.govugent.be

Environmental Science and Toxicology: Benzodiazepines are now recognized as environmental contaminants. ebi.ac.uk Research tracking the fate and impact of these compounds in ecosystems relies on sensitive analytical methods. Deuterated standards like this compound are crucial for accurately quantifying trace amounts of diazepam in environmental matrices like water and soil. adesisinc.com

Neuroscience and Psychiatry: In neuroscience, researchers investigate the role of GABAARs, the primary target of benzodiazepines. nih.gov Deuterated probes and standards are used in studies to explore receptor function and to develop novel, more selective therapeutic agents for neuropsychiatric disorders. nih.govpsychiatry.org

Forensic Science: In forensic toxicology, the unambiguous identification and quantification of drugs and their metabolites in biological samples is paramount. This compound is an established analytical reference material for forensic applications, ensuring the accuracy and reliability of results in legal contexts. caymanchem.com

The continued development and application of deuterated standards will likely spur further collaboration, integrating chemistry, biology, medicine, and environmental science to address complex scientific questions.

Q & A

Q. How is Diazepam-d8 identified and quantified in biological matrices using LC-MS/MS?

  • Methodological Answer : this compound, a deuterated internal standard, is typically quantified via LC-MS/MS with optimized ionization parameters (e.g., ESI+ mode) and chromatographic separation (C18 columns, 0.1% formic acid mobile phase). Calibration curves using matrix-matched standards are essential to account for ion suppression/enhancement. Isotopic purity (>98%) must be verified via high-resolution mass spectrometry to avoid interference from non-deuterated analogs .

Q. What synthetic routes are validated for the preparation of this compound with high isotopic enrichment?

  • Methodological Answer : this compound is synthesized via deuteration of precursor molecules (e.g., 2-methylamino-5-chlorobenzophenone) using deuterated reagents (D2O, NaBD4) under controlled conditions. Post-synthesis purification via recrystallization or HPLC ensures isotopic integrity. Nuclear magnetic resonance (NMR) and isotopic ratio mass spectrometry (IRMS) are critical for validating deuteration efficiency at all eight positions .

Q. What pharmacokinetic parameters are most sensitive to isotopic substitution in this compound studies?

  • Methodological Answer : Clearance (CL) and volume of distribution (Vd) are sensitive to isotopic effects due to altered hydrogen-bonding dynamics. Comparative studies between Diazepam and this compound in vitro (microsomal stability assays) and in vivo (rodent models) should quantify differences in metabolic half-life (t1/2) and plasma protein binding using radiolabeled tracers .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways be resolved across preclinical models?

  • Methodological Answer : Discrepancies often arise from interspecies variations in CYP450 isoforms (e.g., CYP3A4 vs. CYP2C19 activity). A systematic approach involves:
    • Step 1 : Replicate studies using humanized liver models (e.g., chimeric mice with human hepatocytes).
    • Step 2 : Cross-validate findings via stable isotope tracing and metabolite profiling (UHPLC-QTOF).
    • Step 3 : Apply Bayesian meta-analysis to harmonize data from heterogeneous studies .

Q. What experimental designs minimize confounding variables when studying this compound’s isotopic effects on GABA receptor binding?

  • Methodological Answer : Use a double-blind, randomized crossover design:
    • Control : Non-deuterated Diazepam.
    • Intervention : this compound at equivalent molar doses.
    • Outcome : Radioligand displacement assays (³H-flunitrazepam) in cortical neuron cultures.
    • Analysis : Compare binding affinity (Kd) and Bmax using nonlinear regression models, accounting for solvent effects (DMSO vs. saline) .

Q. How can this compound be utilized to differentiate between hepatic vs. extrahepatic metabolic contributions in human subjects?

  • Methodological Answer : Administer this compound intravenously and orally in a cohort with liver dysfunction (Child-Pugh B/C). Measure systemic exposure (AUC0–∞) and metabolite ratios (desmethyldiazepam-d5/d8) via stable isotope dilution. Use physiologically based pharmacokinetic (PBPK) modeling to partition hepatic vs. intestinal CYP3A4 contributions .

Q. What validation protocols ensure cross-study reproducibility of this compound as an internal standard in multi-center trials?

  • Methodological Answer :
    • Protocol 1 : Standardize pre-analytical variables (e.g., anticoagulants: heparin vs. EDTA).
    • Protocol 2 : Inter-laboratory ring trials using spiked plasma samples at low, medium, and high concentrations.
    • Protocol 3 : Harmonize data reporting via the FDA’s Bioanalytical Method Validation Guidance (2018) .

Methodological Frameworks for Research Design

Q. How to apply the FINER criteria to formulate hypotheses about this compound’s role in drug-drug interaction studies?

  • Feasible : Ensure access to deuterated analogs and validated assays.
  • Interesting : Investigate understudied interactions (e.g., with CYP2B6 inducers).
  • Novel : Explore isotopic effects on transporter-mediated uptake (OATP1B1/3).
  • Ethical : Adhere to ICH guidelines for preclinical safety testing.
  • Relevant : Align with FDA requirements for bioequivalence studies .

Q. What systematic review strategies identify knowledge gaps in this compound’s applications?

  • Step 1 : Search PubMed, Embase, and Web of Science using MeSH terms (e.g., "Deuterium/pharmacokinetics" AND "Diazepam/analogs & derivatives").
  • Step 2 : Apply PRISMA guidelines for screening and data extraction.
  • Step 3 : Use VOSviewer for bibliometric analysis to map research trends and gaps (e.g., limited data on pediatric populations) .

Data Management and Ethical Considerations

Q. How to design a data management plan (DMP) for this compound studies involving human subjects?

  • Answer :
    • Storage : Encrypted, FAIR-compliant repositories (e.g., Zenodo).
    • Sharing : Controlled access via Data Use Agreements (DUAs).
    • Ethics : Protocol registration (ClinicalTrials.gov ) and informed consent addressing deuterated compound risks .

Q. What statistical approaches address batch variability in this compound synthesis?

  • Answer : Use mixed-effects models to partition variance between synthesis batches (random effect) and experimental conditions (fixed effects). Include batch ID as a covariate in ANOVA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.